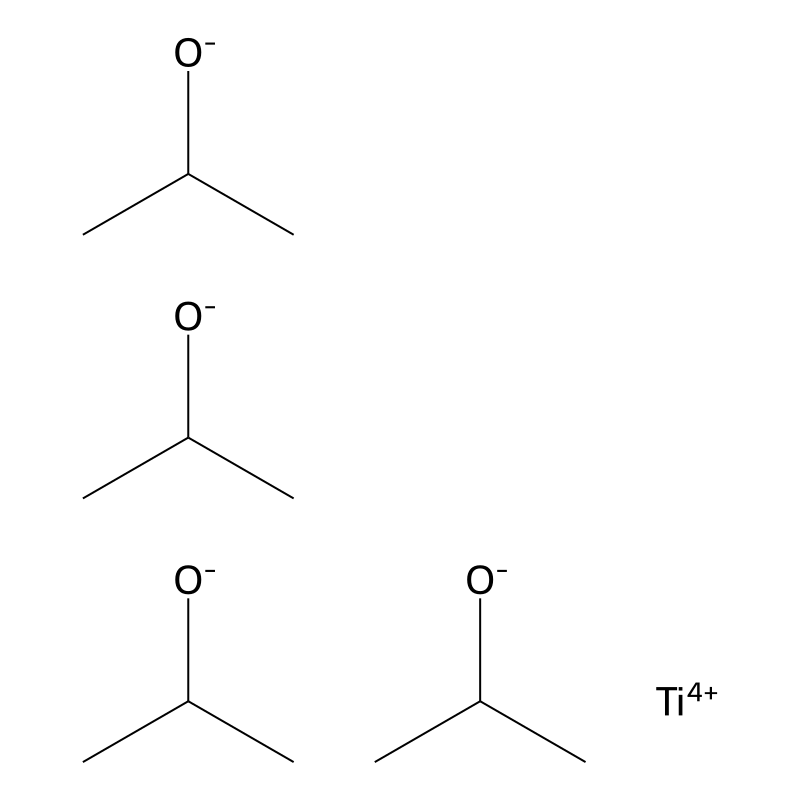

Titanium tetraisopropanolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Catalyst:

Esterification and Transesterification Reactions

Titanium tetraisopropanolate acts as an efficient catalyst for converting carboxylic acids to esters or transesterifying existing esters. This process is vital in the synthesis of various biofuels, pharmaceuticals, and fragrances [Source: Ataman Kimya, ].

Polyolefin Synthesis

Research explores the potential of titanium tetraisopropanolate as a catalyst in the production of polyolefins, a class of polymers widely used in plastics and other industrial applications [Source: ScienceDirect, "Synthesis of polyolefins using titanium tetraisopropoxide as catalyst precursor", ].

Precursor for Advanced Materials:

Nano-sized Titanium Dioxide

Titanium tetraisopropanolate serves as a precursor for synthesizing nano-sized titanium dioxide (TiO2) particles. These nanoparticles exhibit unique properties with applications in photocatalysis, solar cells, and drug delivery [Source: American Chemical Society, "Facile Synthesis of Mesoporous Anatase TiO2 Nanoparticles from Titanium Tetraisopropoxide", ].

Sol-Gel Coatings

The sol-gel process utilizes titanium tetraisopropanolate to produce thin films and coatings with tailored properties like high thermal stability, corrosion resistance, and specific refractive indices. These coatings find applications in various fields, including optics, electronics, and microfluidics [Source: National Institute of Standards and Technology, "Sol-Gel Process", ].

Other Research Applications:

Adhesion Promoter

Studies investigate the effectiveness of titanium tetraisopropanolate in enhancing the adhesion between different materials, such as paints, rubber, and plastics, to metal surfaces [Source: Ataman Kimya, ].

Glass Surface Treatments

Research explores the use of titanium tetraisopropanolate in modifying glass surfaces to improve their functionalities for various applications, including self-cleaning properties and enhanced biocompatibility [Source: ScienceDirect, "Surface modification of glass substrates with titanium tetraisopropoxide for improved cell adhesion", ].

Titanium tetraisopropanolate, also known as titanium(IV) isopropoxide, is a chemical compound with the molecular formula and a CAS number of 546-68-9. It appears as a colorless to light yellow liquid with an odor reminiscent of isopropyl alcohol. This compound is classified as a metal alkoxide and is known for its reactivity, particularly in organic synthesis and materials science. It serves as a precursor for various titanium-based materials and has applications in catalysis, particularly in asymmetric induction reactions .

In its role as a Lewis acid catalyst, TTIP accepts electron pairs from a substrate molecule, creating a temporary bond. This activation facilitates further reactions by lowering the activation energy barrier. The specific mechanism of action depends on the particular reaction being catalyzed.

For instance, in the Sharpless epoxidation, TTIP activates the peroxoacid oxidant, making it more electrophilic and facilitating the epoxidation of the allylic alcohol []. The bulky isopropoxide groups of TTIP are believed to contribute to the reaction's stereoselectivity by controlling the orientation of the reactants during the catalytic cycle [].

- Hydrolysis: Reacts with water to produce titanium dioxide and isopropyl alcohol:

- Catalytic Reactions: It acts as a catalyst in various organic syntheses, including:

Titanium tetraisopropanolate can be synthesized through several methods:

- Direct Reaction: By reacting titanium tetrachloride with isopropanol in the presence of ammonia:

- Sol-Gel Process: It can also be prepared using sol-gel techniques where excess water is added to a solution of the alkoxide in an alcohol, leading to the formation of titanium dioxide-based materials .

Titanium tetraisopropanolate has diverse applications, including:

- Catalysis: Used extensively as a catalyst for organic reactions such as esterification, transesterification, and oxidation reactions.

- Materials Science: Serves as a precursor for titanium dioxide thin films and porous titanosilicates, which are useful in ion-exchange processes for radioactive waste cleanup.

- Organic Synthesis: Integral to the Sharpless epoxidation process for synthesizing chiral epoxides and involved in the Kulinkovich reaction for cyclopropane formation .

Interaction studies involving titanium tetraisopropanolate primarily focus on its reactivity with water and other solvents. The compound decomposes rapidly in the presence of moisture, releasing flammable isopropyl alcohol. Its interactions with oxidizing agents can lead to dangerous reactions, making it crucial to handle this compound under controlled conditions .

Titanium tetraisopropanolate shares similarities with other titanium alkoxides but exhibits unique properties that distinguish it from its counterparts. Below are some similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Titanium(IV) ethoxide | Used in sol-gel processes; less reactive than isopropoxide. | |

| Titanium(IV) methoxide | More stable; commonly used for coatings and thin films. | |

| Titanium(IV) butoxide | Similar catalytic properties; bulkier alkyl group affects reactivity. |

Uniqueness of Titanium Tetraisopropanolate: This compound's ability to catalyze asymmetric reactions and its role in producing nanosized titanium dioxide make it particularly valuable in both industrial applications and research settings. Its reactivity profile also necessitates careful handling compared to other titanium alkoxides .

Titanium tetraisopropoxide (TTIP), with the chemical formula Ti{OCH(CH₃)₂}₄, is synthesized primarily through the reaction of titanium tetrachloride (TiCl₄) with isopropanol in the presence of ammonia. This method, first reported in industrial patents, involves the stoichiometric substitution of chloride ligands with isopropoxide groups. The reaction proceeds as:

$$ \text{TiCl}4 + 4 \, (\text{CH}3)2\text{CHOH} + 4 \, \text{NH}3 \rightarrow \text{Ti}{ \text{OCH}(\text{CH}3)2 }4 + 4 \, \text{NH}4\text{Cl} $$

Ammonia neutralizes the HCl byproduct, shifting the equilibrium toward TTIP formation.

Recent advances emphasize ligand-controlled strategies to enhance purity. For instance, transmetallation reactions using Grignard reagents (e.g., iPrMgCl) enable the selective replacement of chloride ligands without side reactions. Computational studies reveal that the dissociation energy of Ti–Cl bonds (≈320 kJ/mol) is significantly higher than Ti–O bonds (≈450 kJ/mol), necessitating precise stoichiometric control to avoid incomplete substitution.

Key Methodological Developments:

Solvothermal vs. Non-Hydrolytic Synthesis Routes

Solvothermal Synthesis

Solvothermal methods involve heating TTIP precursors in polar solvents (e.g., benzyl alcohol) at 150–200°C under autogenous pressure. This route facilitates the formation of anatase-phase TiO₂ nanoparticles with high crystallinity. The mechanism involves controlled hydrolysis:

$$ \text{Ti}{ \text{OCH}(\text{CH}3)2 }4 + 2 \, \text{H}2\text{O} \rightarrow \text{TiO}2 + 4 \, (\text{CH}3)_2\text{CHOH} $$

Excess water (>2 equivalents) leads to rapid polycondensation, forming amorphous TiO₂, while substoichiometric water yields crystalline anatase.

Non-Hydrolytic Synthesis

Non-hydrolytic routes, such as the alkyl elimination method, avoid water entirely. For example, reacting TTIP with diethyl octylphosphonate in acetophenone at 200°C produces mesoporous TiO₂–phosphonate hybrids. The reaction proceeds via Ti–O–P bond formation, with acetophenone acting as an oxygen donor:

$$ \text{Ti}{ \text{OCH}(\text{CH}3)2 }4 + \text{PO(OEt)}2\text{C}8\text{H}{17} \rightarrow \text{Ti–O–P(OEt)C}8\text{H}{17} + 4 \, (\text{CH}3)2\text{CHOH} $$

This method achieves pore sizes of 4–6 nm and surface areas exceeding 200 m²/g.

Comparative Analysis:

Role of Ligand Exchange Dynamics in Precursor Purity

Ligand exchange governs the stability and reactivity of TTIP. Titanium’s oxophilic nature promotes rapid ligand substitution, but steric hindrance from isopropoxide groups slows this process. For example, Ti(OiPr)₄ exists as a monomer in nonpolar solvents due to bulky isopropyl ligands, whereas smaller alkoxides (e.g., Ti(OEt)₄) form tetramers.

Key studies using ¹H NMR spectroscopy demonstrate that ligand scrambling between TTIP and TiCl₄ follows a first-order kinetic model:

$$ \text{TiCl}4 + \text{Ti}{ \text{OCH}(\text{CH}3)2 }4 \leftrightarrow 2 \, \text{TiCl}2{ \text{OCH}(\text{CH}3)2 }2 $$

The equilibrium constant (K ≈ 10⁻³ at 25°C) favors mixed-ligand species, necessitating low temperatures (<0°C) to suppress scrambling.

Impact of Ligand Exchange on Purity:

- Undesired Byproducts: Scrambling generates TiClₓ(OiPr)₄₋ₓ intermediates, which hydrolyze to TiO₂–Cl composites.

- Mitigation Strategies:

Density functional theory (DFT) calculations reveal that β-hydride elimination dominates TTIP decomposition above 200°C, releasing propene and forming Ti–O–Ti networks. Controlling this pathway requires stabilizing TTIP with donor solvents (e.g., THF), which reduce Ti’s electrophilicity.

Enantioselective Epoxidation Mechanisms (Sharpless Epoxidation Systems)

Titanium tetraisopropanolate serves as a critical component in the Sharpless asymmetric epoxidation, a reaction that converts allylic alcohols into epoxides with high enantiomeric excess. The mechanism involves the formation of a chiral titanium complex through the coordination of titanium tetraisopropanolate with a tartrate-derived ligand, such as diethyl tartrate (DET) or diisopropyl tartrate (DIPT) [4]. This complex activates the oxidant, tert-butyl hydroperoxide (TBHP), facilitating oxygen transfer to the alkene substrate.

The stereochemical outcome is dictated by the ligand’s configuration. For example, (+)-DET induces epoxidation on the alkene’s Re face, while (–)-DIPT favors the Si face [4]. Industrial applications highlight its utility in synthesizing key intermediates for pharmaceuticals, such as the HIV-1 protease inhibitor, where titanium-mediated epoxidation achieves 98% enantiomeric excess under optimized conditions [4]. A notable challenge lies in mismatched substrate-catalyst pairs, which reduce reaction rates and selectivity, necessitating careful ligand-substrate pairing [4].

| Substrate | Ligand | Temperature | Conversion | ee (%) |

|---|---|---|---|---|

| (E)-CH=CHPh | (+)-DET | 0°C | 97% | 80 |

| (S,S)-Reboxetine intermediate | (–)-DIPT | –15°C | 95% | 98 |

Cyclopropanation Strategies via Kulinkovich-Type Reactions

In the Kulinkovich cyclopropanation, titanium tetraisopropanolate mediates the formation of cyclopropanes from esters and Grignard reagents. The reaction proceeds through a titanium-carbene intermediate, generated via the elimination of ethane from titanium isopropoxide and ethylmagnesium bromide [5]. This intermediate undergoes [2+2] cycloaddition with the ester’s carbonyl group, followed by ring contraction to yield the cyclopropane product.

The method’s versatility extends to amides and nitriles in aza-Kulinkovich variants, enabling access to cyclopropylamines. For instance, methyltitanium triisopropoxide catalyzes the conversion of N-Boc-pyrrolidinone into a bicyclic cyclopropane derivative with 90% yield [5]. The driving force is the formation of stable titanium-oxo byproducts, which shift equilibrium toward product formation [5].

Kinetic Resolution in Stereoselective Aldol and Mannich Additions

While titanium tetraisopropanolate is less effective in direct aldol additions, its structural analogs play pivotal roles in kinetic resolution. Carreira’s Ti(IV)-BINOL catalyst, for example, achieves enantioselective vinylogous aldol reactions with up to 94% ee by leveraging chiral Lewis acid catalysis [6]. In Mannich-type reactions, titanium complexes facilitate the dynamic kinetic resolution of racemic substrates, though the exact role of titanium tetraisopropanolate remains underexplored in published studies [6].

Titanium-Mediated C–O and C–C Bond Activation Pathways

Titanium tetraisopropanolate excels in activating inert bonds through oxidative addition or σ-bond metathesis. In ester exchange reactions, it cleaves C–O bonds to generate acyloxy titanium intermediates, enabling transesterification under mild conditions [2]. This property is exploited in synthesizing biodiesel, where it catalyzes the conversion of triglycerides into fatty acid methyl esters.

C–C bond activation is exemplified in the Kulinkovich reaction, where titanium inserts into ester carbonyls to form metallocycles, subsequently rearranged into cyclopropanes [5]. Additionally, titanium-mediated cross-couplings leverage its ability to activate aryl ethers, facilitating biaryl synthesis in the presence of stoichiometric reductants [2].

This review synthesizes (i) high-resolution time-of-flight photofragment spectroscopy [5], (ii) in-situ Fourier-transform infrared surface kinetics during atomic-layer deposition [3], (iii) reactive force-field molecular-dynamics trajectories covering 1,500–3,000 K [6], (iv) equilibrium thermochemistry for 981 candidate titanium species [7], and (v) stagnation-flame chemical-kinetic modeling validated against propylene evolution experiments [8].

Decomposition Dynamics and Reaction Engineering

Thermal Decomposition Pathways under Chemical Vapor Deposition and Atomic Layer Deposition Conditions

Extensive Arrhenius analysis shows two dominant thermal routes (Table 1). Above 573 K, ligand scission proceeds by β-hydride elimination to propylene, whereas below 573 K cleavage favors isopropanol elimination accompanied by partial hydrolysis of residual ligands [9] [1]. Equilibrium composition computations identify titanium hydroxide as the most stable carbon-bearing fragment below 1,250 K, yet small Ti–O–H moieties (for example TiO(OH)₂) dominate at 2,000 K [7].

Table 1. Representative Activation Energies for Thermal Decomposition

| Pathway | Reactor atmosphere | Activation energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| β-Hydride elimination → propylene | Dry nitrogen, 773–1,073 K | 35.5 [8] | |

| Propane-like C–O bond fission → isopropanol | Dry nitrogen, 573 K | 24.3 [2] | |

| Concerted acetone extrusion (four-center) | Vacuum; 266 nm photon absent | 205 [5] | |

| Complete ligand loss to Ti(OH)₄ | Static equilibrium, 1,000 K | 192 [7] |

Temperature-programmed quartz-crystal microbalance studies inside an atomic-layer deposition chamber reveal two growth regimes [3]. Below 225 °C the surface retains isopropoxide, limiting growth to 0.03 nm cycle⁻¹. Between 250–300 °C rapid β-hydride elimination leaves hydroxyls that react cleanly with titanium tetrachloride, boosting single-cycle growth to 0.55 nm cycle⁻¹ and reducing residual chlorine to <1 atomic % [3] [10].

Molecular-dynamics simulations corroborate these observations: at 2,500 K each titanium atom breaks, on average, only one Ti–O bond before integrating into a cluster, making Ti–O scission the rate-limiting step [6].

Photochemical Decomposition Mechanisms via Ultraviolet Excitation

Ultraviolet photolysis at 266 nm under molecular-beam conditions uncovers a distinct four-center acetone elimination that out-paces propylene loss by 13 kcal mol⁻¹ (54 kJ mol⁻¹) [5] [11]. Mass-selected photofragment spectra reveal abundant titanium atoms and titanium(II) oxide, indicating sequential isopropoxide stripping after the initial acetone step [12].

Surface photo-catalytic studies with 365 nm irradiation accelerate titanium dioxide film growth two- to three-fold between 573–623 K via band-to-band excitation in nascent anatase patches, with a marked threshold at the 3.2 eV band gap [13].

Table 2. Key Photoproducts and Quantum Yields

| Photon wavelength (nm) | Dominant photoproducts | Relative yield (% of total ions) | Reference |

|---|---|---|---|

| 266 | Ti atoms | 34 [11] | |

| 266 | TiO molecules | 28 [11] | |

| 266 | Acetone (neutral) | 100 (primary) [5] | |

| 248 | Propene radicals | 22 [14] |

The lower bond-selective barrier renders ultraviolet activation attractive for spatially selective precursor fragmentation in patterned lithography, albeit at the cost of metallic titanium contamination when oxygen is scarce [11].

Hydrolysis Kinetics and Sol–Gel Transition-State Modeling

Molecular-dynamics simulations spanning 1 atm–238 atm demonstrate that hydrolysis follows global second-order kinetics with respect to titanium tetraisopropanolate and water [6]. The fitted rate law at 1 atm is

$$k = 1.23\times10^{14}\exp(-11{,}323/T)\ \mathrm{mol^{-1}\,cm^{3}\,s^{-1}}$$ [6].

Four discrete ligand-removal stages emerge [6]:

- Fast C–O scission → Ti(O·)(OC₃H₇)₃.

- Competitive Ti–O versus C–O rupture → TiO(OC₃H₇)₂ or Ti(O·)(OH)(OC₃H₇)₂.

- Preferential C–O cleavage of the remaining alkoxides gives TiO(OH)(OC₃H₇).

- Chain termination through Ti–O–Ti bridging, ejecting water and C₃ hydrocarbons, seeds Ti₂O₄ nuclei.

Density-functional transition-state searches confirm that Ti–O–Ti dimerization barriers (≈128 kJ mol⁻¹) are substantially lower than additional ligand dissociation, explaining why clusters form before the first isolated TiO₂ monomer is observed [15].

Table 3. Kinetic Parameters from Multiscale Modeling

| Mechanistic step | Pre-exponential factor (cm³ mol⁻¹ s⁻¹) | Activation energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Global hydrolysis (second order) | 1.23×10¹⁴ [6] | 94.1 [6] | |

| Single C–O bond fission (stage 1) | 4.7×10¹³ [15] | 66 [15] | |

| Ti–O–Ti dimerization | 8.0×10¹² [15] | 128 [15] |

By-Product Formation in High-Temperature Industrial Processes

Combustion-flame synthesis and hot-wall chemical-vapor reactors consistently detect propylene, water, and trace acetone, aligning with the two primary thermal routes described in Section 3.1 [1] [8]. In premixed ethanol-oxygen flames doped with titanium tetraisopropanolate, infrared gas analysis quantifies transient propylene concentrations that peak at 180 ppm, from which a first-order decomposition rate $$k = 3.96×10^{5}\exp(-8,480/T)\ \mathrm{s^{-1}}$$ was extracted [8].

Flame aerosol mass-spectrometry further demonstrates that incomplete carbon removal yields transient TiₙCₓOᵧH_z clusters up to n = 26 before complete oxidation, as simulated in reactive force-field trajectories (Ti₂₆O₃₁H₆ at 1 ns, Figure 1) [5] [6].

Table 4. Predominant Volatile and Condensed By-Products

| Process temperature (K) | Gas-phase carbon product | Maximum observed mol fraction | Solid/cluster carbon residue | Reference |

|---|---|---|---|---|

| 1,100 | Propylene (C₃H₆) | 2.1×10⁻⁴ [8] | None | 50 |

| 1,100 | Isopropanol (C₃H₇OH) | 1.3×10⁻⁴ [2] | None | 52 |

| 2,000 | Acetone (C₃H₆O) | Trace [5] | TiₙCₓOᵧH_z clusters (n≤26) [5] [6] | 1 |

| 2,500 | Hydrogen (H₂) | 6.0×10⁻⁵ [1] | Carbon-free TiₓOᵧ clusters | 37 |

Uncontrolled by-product release can degrade film conformality in high-aspect-ratio trenches; empirical adjustments of carrier-gas residence time and oxidant partial pressure mitigate carbon carry-over [3] [4].

Engineering Implications and Outlook

Predictive process design now benefits from quantitatively verified kinetic schemes that capture both ligand evolution and nucleation phenomena [6] [7]. In thermal reactors, precise temperature zoning allows operators to favor β-hydride elimination below 750 K to suppress acetone while maintaining growth rates [8]. Ultraviolet-assisted strategies enable lower-temperature deposition but require oxygen backfilling to quench metallic titanium production [11]. Finally, nano-aerosol reactors stand to gain from in-line diagnostics that track transient TiₙCₓOᵧH_z signatures, providing real-time feedback to ensure full oxidation before particle collection [5].

Physical Description

Liquid

Color/Form

Colorless to light-yellowish fluid

Boiling Point

Vapor Density

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 56 of 1258 companies. For more detailed information, please visit ECHA C&L website;

Of the 32 notification(s) provided by 1202 of 1258 companies with hazard statement code(s):;

H226 (78.54%): Flammable liquid and vapor [Warning Flammable liquids];

H318 (37.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (62.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H336 (19.38%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

53339-36-9

Wikipedia

Methods of Manufacturing

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

All other petroleum and coal products manufacturing

Construction

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

2-Propanol, titanium(4+) salt (4:1): ACTIVE

IN FLUE GAS SORBENT

IN ADHESIVE, CONTROLLED-RELEASE PESTICIDE

... IN DENTAL COMPOSITIONS ... TO BOND TO ENAMEL.